Citramalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

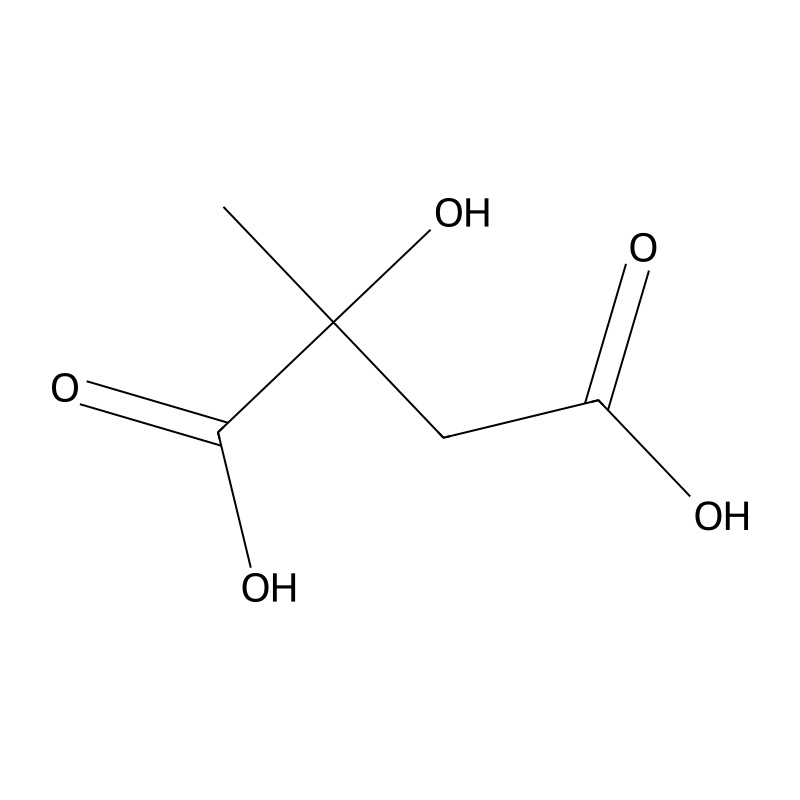

Citramalic acid, also known as 2-methylmalic acid, is a five-carbon dicarboxylic acid with the molecular formula CHO. It is structurally similar to malic acid, differing by an additional methyl group at the second carbon position. Citramalic acid exists in two isomeric forms: L-citramalic acid and D-citramalic acid, with the L-isomer being the more biologically active variant. This compound is produced naturally in various organisms, including bacteria, plants, and humans, and plays a significant role in several metabolic pathways, particularly in the metabolism of branched-chain amino acids and the citric acid cycle .

Citramalic acid exhibits several biological activities. It is primarily recognized for its role as a microbial metabolite and has been found in species such as Saccharomyces cerevisiae (yeast) and Propionibacterium acnes. In humans, it has been implicated in metabolic processes related to energy production and amino acid metabolism. The L-isomer of citramalic acid is particularly significant due to its higher biological relevance compared to the D-isomer. Its presence in various fruits and fermentation products indicates its importance in food science and microbiology .

The synthesis of citramalic acid can be achieved through several methods:

- Microbial Fermentation: Engineered strains of Escherichia coli have been developed to enhance citramalic acid production through fermentation processes. For instance, modifications to citrate synthase have been shown to improve yields significantly .

- Chemical Synthesis: Citramalic acid can also be synthesized chemically from simpler precursors using various organic synthesis techniques.

- Biotransformation: Certain microorganisms can convert available substrates into citramalic acid through enzymatic pathways, making biotransformation a viable method for its production .

Citramalic acid has diverse applications across various fields:

- Chemical Industry: It serves as a precursor for the synthesis of methacrylic acid and other important chemicals used in plastics and polymers .

- Food Science: Due to its presence in fruits and fermented products, it contributes to flavor profiles and may have preservative qualities.

- Pharmaceuticals: Its biological properties make it a candidate for further research into therapeutic applications related to metabolism and disease prevention .

Research has shown that citramalic acid interacts with various metabolic pathways. For example, it can inhibit enzymes involved in malic acid production, thereby influencing metabolic flux within cells. Studies on engineered Escherichia coli strains indicate that manipulating citramalate synthase activity can optimize citramalic acid yields during fermentation processes . Further interaction studies are necessary to elucidate its full range of biological effects and potential therapeutic uses.

Citramalic acid shares structural similarities with several other compounds, particularly those involved in dicarboxylic acid metabolism. Here are some comparable compounds:

| Compound Name | Structural Formula | Key Features |

|---|---|---|

| Malic Acid | CHO | A four-carbon dicarboxylic acid involved in the citric acid cycle. |

| Fumaric Acid | CHO | A double bond between carbons 2 and 3; used in food preservation. |

| Succinic Acid | CHO | A four-carbon dicarboxylic acid; important in energy metabolism. |

| 2-Hydroxybutyric Acid | CHO | An analog with potential roles in metabolism similar to citramalic acid. |

Uniqueness of Citramalic Acid: Citramalic acid is unique due to its specific methyl substitution at the second carbon position, which influences its biological activity and metabolic role compared to other dicarboxylic acids. Its ability to inhibit malic acid production further distinguishes it within this group of compounds.

Physical Description

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

597-44-4

Wikipedia

Dates

Engineered citrate synthase improves citramalic acid generation in Escherichia coli

Xianghao Wu, D Brisbane Tovilla-Coutiño, Mark A EitemanPMID: 32497258 DOI: 10.1002/bit.27450

Abstract

The microbial product citramalic acid (citramalate) serves as a five-carbon precursor for the chemical synthesis of methacrylic acid. This biochemical is synthesized in Escherichia coli directly by the condensation of pyruvate and acetyl-CoA via the enzyme citramalate synthase. The principal competing enzyme with citramalate synthase is citrate synthase, which mediates the condensation reaction of oxaloacetate and acetyl-CoA to form citrate and begin the tricarboxylic acid cycle. A deletion in the gltA gene coding citrate synthase prevents acetyl-CoA flux into the tricarboxylic acid cycle, and thus necessitates the addition of glutamate. In this study the E. coli citrate synthase was engineered to contain point mutations intended to reduce the enzyme's affinity for acetyl-CoA, but not eliminate its activity. Cell growth, enzyme activity and citramalate production were compared in several variants in shake flasks and controlled fermenters. Citrate synthase GltA[F383M] not only facilitated cell growth without the presence of glutamate, but also improved the citramalate production by 125% compared with the control strain containing the native citrate synthase in batch fermentation. An exponential feeding strategy was employed in a fed-batch process using MEC626/pZE12-cimA harboring the GltA[F383M] variant, which generated over 60 g/L citramalate with a yield of 0.53 g citramalate/g glucose in 132 hr. These results demonstrate protein engineering can be used as an effective tool to redirect carbon flux by reducing enzyme activity and improve the microbial production of traditional commodity chemicals.Characteristic features of the unique house sake yeast strain Saccharomyces cerevisiae Km67 used for industrial sake brewing

Yoshifumi Takao, Toshinari Takahashi, Tasuku Yamada, Tetsuya Goshima, Atsuko Isogai, Kazuo Sueno, Tsutomu Fujii, Takeshi AkaoPMID: 29884321 DOI: 10.1016/j.jbiosc.2018.05.008

Abstract

For several decades, almost all sake has been brewed with sake yeast Saccharomyces cerevisiae Kyokai no. 7 (K7) group strains. Although the widespread use of these strains has contributed to sake quality improvement, it may have lessened the diversity of sake gustatory properties brought about by house sake yeast (indigenous yeast of sake brewery). Sake yeast S. cerevisiae strain Km67 derives from the house yeast strain of Kiku-masamune Sake Brewing Co., Ltd., and it has been playing a central role in industrial sake brewing for decades. By using DNA sequencing, we revealed that strain Km67 does not possess specific loss-of-function mutations of stress response-related genes, which are characteristic of K7 group strains. Km67 had higher stress tolerance than K7 group strains likely because of the more efficient function of the stress response and heat shock elements in this strain. Sensory evaluation and taste sensor analysis demonstrated that sake brewed with Km67 had characteristically thicker body than sake brewed with K7 group strains. Chemical analysis suggested that unique sensory properties of the sake brewed with Km67 were due to high citramalic acid concentration. Taken together, these results revealed that strain Km67 differs from K7 group strains by genetic background and confers unique chemical composition and taste qualities upon sake it generates. It is expected that sake quality and gustatory properties will be diversified by utilizing house yeast such as strain Km67.Citramalate synthase yields a biosynthetic pathway for isoleucine and straight- and branched-chain ester formation in ripening apple fruit

Nobuko Sugimoto, Philip Engelgau, A Daniel Jones, Jun Song, Randolph BeaudryPMID: 33431667 DOI: 10.1073/pnas.2009988118

Abstract

A plant pathway that initiates with the formation of citramalate from pyruvate and acetyl-CoA by citramalate synthase (CMS) is shown to contribute to the synthesis of α-ketoacids and important odor-active esters in apple (×

) fruit. Microarray screening led to the discovery of a gene with high amino acid similarity to 2-isopropylmalate synthase (

). However, functional analysis of recombinant protein revealed its substrate preference differed substantially from IPMS and was more typical of CMS. MdCMS also lacked the regulatory region present in MdIPMS and was not sensitive to feedback inhibition.

C-acetate feeding of apple tissue labeled citramalate and α-ketoacids in a manner consistent with the presence of the citramalate pathway, labeling both straight- and branched-chain esters. Analysis of genomic DNA (gDNA) revealed the presence of two nearly identical alleles in "Jonagold" fruit (

and

), differing by two nonsynonymous single-nucleotide polymorphisms (SNPs). The mature proteins differed only at amino acid 387, possessing either glutamine

(MdCMS_1) or glutamate

(MdCMS_2). Glutamate

was associated with near complete loss of activity.

expression was fruit-specific, increasing severalfold during ripening. The translated protein product was detected in ripe fruit. Transient expression of

in

induced the accumulation of high levels of citramalate, whereas

did not. Domesticated apple lines with MdCMS isozymes containing only glutamate

produced a very low proportion of 2-methylbutanol- and 2-methylbutanoate (2MB) and 1-propanol and propanoate (PROP) esters. The citramalate pathway, previously only described in microorganisms, is shown to function in ripening apple and contribute to isoleucine and 2MB and PROP ester biosynthesis without feedback regulation.

Efficient bio-production of citramalate using an engineered Escherichia coli strain

Joseph P Webb, S Alison Arnold, Scott Baxter, Stephen J Hall, Graham Eastham, Gill StephensPMID: 29231156 DOI: 10.1099/mic.0.000581

Abstract

Citramalic acid is a central intermediate in a combined biocatalytic and chemocatalytic route to produce bio-based methylmethacrylate, the monomer used to manufacture Perspex and other high performance materials. We developed an engineered E. coli strain and a fed-batch bioprocess to produce citramalate at concentrations in excess of 80 g lin only 65 h. This exceptional efficiency was achieved by designing the production strain and the fermentation system to operate synergistically. Thus, a single gene encoding a mesophilic variant of citramalate synthase from Methanococcus jannaschii, CimA3.7, was expressed in E. coli to convert acetyl-CoA and pyruvate to citramalate, and the ldhA and pflB genes were deleted. By using a bioprocess with a continuous, growth-limiting feed of glucose, these simple interventions diverted substrate flux directly from central metabolism towards formation of citramalate, without problematic accumulation of acetate. Furthermore, the nutritional requirements of the production strain could be satisfied through the use of a mineral salts medium supplemented only with glucose (172 g l

in total) and 1.4 g l

yeast extract. Using this system, citramalate accumulated to 82±1.5 g l

, with a productivity of 1.85 g l

h

and a conversion efficiency of 0.48 gcitramalate g

glucose. The new bioprocess forms a practical first step for integrated bio- and chemocatalytic production of methylmethacrylate.

Production of citramalate by metabolically engineered Escherichia coli

Xianghao Wu, Mark A EitemanPMID: 27316562 DOI: 10.1002/bit.26035

Abstract

Citramalic acid (citramalate) is a five carbon hydroxy-dicarboxylic acid and potential precursor for the production of methacrylic acid from renewable resources. We examined citramalate production in Escherichia coli expressing the citramalate synthase gene cimA. Although, knockouts in ldhA coding lactate dehydrogenase and glcB/aceB coding malate synthase did not benefit citramalate accumulation, knockouts in gltA coding citrate synthase, and ackA coding acetate kinase significantly increased citramalate accumulation compared to the control strain. A fed-batch process in a controlled fermenter using a glucose feed resulted in 46.5 g/L citramalate in 132 h with a yield of 0.63 g/g, over 75% of the theoretical maximum yield from glucose of 0.82 g/g. Biotechnol. Bioeng. 2016;113: 2670-2675. © 2016 Wiley Periodicals, Inc.Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli

Xianghao Wu, Mark A EitemanPMID: 28744578 DOI: 10.1007/s10295-017-1971-7

Abstract

Citramalic acid (citramalate) serves as a five-carbon precursor for the chemical synthesis of methacrylic acid. We compared citramalate and acetate accumulation from glycerol using Escherichia coli strains expressing a modified citramalate synthase gene cimA from Methanococcus jannaschii. These studies revealed that gltA coding citrate synthase, leuC coding 3-isopropylmalate dehydratase, and acetate pathway genes play important roles in elevating citramalate and minimizing acetate formation. Controlled 1.0 L batch experiments confirmed that deletions in all three acetate-production genes (poxB, ackA, and pta) were necessary to reduce acetate formation to less than 1 g/L during citramalate production from 30 g/L glycerol. Fed-batch processes using MEC568/pZE12-cimA (gltA leuC ackA-pta poxB) generated over 31 g/L citramalate and less than 2 g/L acetate from either purified or crude glycerol at yields exceeding 0.50 g citramalate/g glycerol in 132 h. These results hold promise for the viable formation of citramalate from unrefined glycerol.Itaconic Acid: The Surprising Role of an Industrial Compound as a Mammalian Antimicrobial Metabolite

Thekla Cordes, Alessandro Michelucci, Karsten HillerPMID: 25974697 DOI: 10.1146/annurev-nutr-071714-034243

Abstract

Itaconic acid is well known as a precursor for polymer synthesis and has been involved in industrial processes for decades. In a recent surprising discovery, itaconic acid was found to play a role as an immune-supportive metabolite in mammalian immune cells, where it is synthesized as an antimicrobial compound from the citric acid cycle intermediate cis-aconitic acid. Although the immune-responsive gene 1 protein (IRG1) has been associated to immune response without a mechanistic function, the critical link to itaconic acid production through an enzymatic function of this protein was only recently revealed. In this review, we highlight the history of itaconic acid as an industrial and antimicrobial compound, starting with its biotechnological synthesis and ending with its antimicrobial function in mammalian immune cells.New insight into the photoheterotrophic growth of the isocytrate lyase-lacking purple bacterium Rhodospirillum rubrum on acetate

B Leroy, Q De Meur, C Moulin, G Wegria, R WattiezPMID: 25737481 DOI: 10.1099/mic.0.000067

Abstract

Purple non-sulfur bacteria are well known for their metabolic versatility. One of these bacteria, Rhodospirillum rubrum S1H, has been selected by the European Space Agency to ensure the photoheterotrophic assimilation of volatile fatty acids in its regenerative life support system, MELiSSA. Here, we combined proteomic analysis with bacterial growth analysis and enzymatic activity assays in order to better understand acetate photoassimilation. In this isocitrate lyase-lacking organism, the assimilation of two-carbon compounds cannot occur through the glyoxylate shunt, and the citramalate cycle has been proposed to fill this role, while, in Rhodobacter sphaeroides, the ethylmalonyl-CoA pathway is used for acetate assimilation. Using proteomic analysis, we were able to identify and quantify more than 1700 unique proteins, representing almost one-half of the theoretical proteome of the strain. Our data reveal that a pyruvate : ferredoxin oxidoreductase (NifJ) could be used for the direct assimilation of acetyl-CoA through pyruvate, potentially representing a new redox-balancing reaction. We additionally propose that the ethylmalonyl-CoA pathway could also be involved in acetate assimilation by the examined strain, since specific enzymes of this pathway were all upregulated and activity of crotonyl-CoA reductase/carboxylase was increased in acetate conditions. Surprisingly, we also observed marked upregulation of glutaryl-CoA dehydrogenase, which could be a component of a new pathway for acetate photoassimilation. Finally, our data suggest that citramalate could be an intermediate of the branched-chain amino acid biosynthesis pathway, which is activated during acetate assimilation, rather than a metabolite of the so-called citramalate cycle.Eliminating acetate formation improves citramalate production by metabolically engineered Escherichia coli

Naga Sirisha Parimi, Ian A Durie, Xianghao Wu, Afaq M M Niyas, Mark A EitemanPMID: 28637476 DOI: 10.1186/s12934-017-0729-2

Abstract

Citramalate, a chemical precursor to the industrially important methacrylic acid (MAA), can be synthesized using Escherichia coli overexpressing citramalate synthase (cimA gene). Deletion of gltA encoding citrate synthase and leuC encoding 3-isopropylmalate dehydratase were critical to achieving high citramalate yields. Acetate is an undesirable by-product potentially formed from pyruvate and acetyl-CoA, the precursors of citramalate during aerobic growth of E. coli. This study investigated strategies to minimize acetate and maximize citramalate production in E. coli mutants expressing the cimA gene.Key knockouts that minimized acetate formation included acetate kinase (ackA), phosphotransacetylase (pta), and in particular pyruvate oxidase (poxB). Deletion of glucose 6-phosphate dehydrogenase (zwf) and ATP synthase (atpFH) aimed at improving glycolytic flux negatively impacted cell growth and citramalate accumulation in shake flasks. In a repetitive fed-batch process, E. coli gltA leuC ackA-pta poxB overexpressing cimA generated 54.1 g/L citramalate with a yield of 0.64 g/g glucose (78% of theoretical maximum yield), and only 1.4 g/L acetate in 87 h.

This study identified the gene deletions critical to reducing acetate accumulation during aerobic growth and citramalate production in metabolically engineered E. coli strains. The citramalate yield and final titer relative to acetate at the end of the fed-batch process are the highest reported to date (a mass ratio of citramalate to acetate of nearly 40) without being detrimental to citramalate productivity, significantly improving a potential process for the production of this five-carbon chemical.

Mesaconase Activity of Class I Fumarase Contributes to Mesaconate Utilization by Burkholderia xenovorans

Miriam Kronen, Jahminy Sasikaran, Ivan A BergPMID: 26070669 DOI: 10.1128/AEM.00822-15